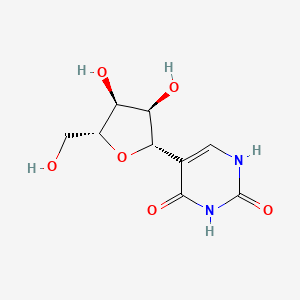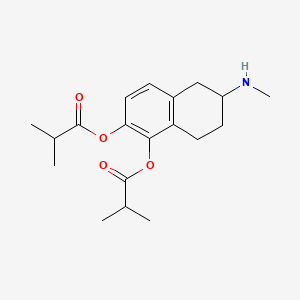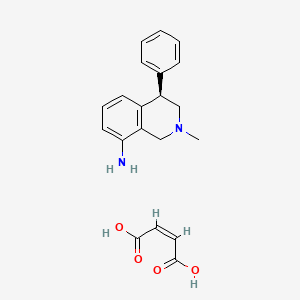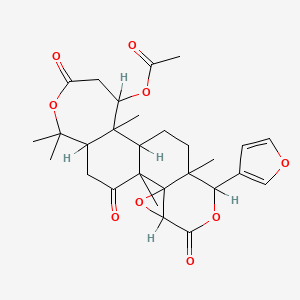
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
概要
説明
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .
Synthesis Analysis
The synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives often involves condensation reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases . Another study reported the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 167.205 Da and a monoisotopic mass of 167.094635 Da .
Physical And Chemical Properties Analysis
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 274.3±35.0 °C at 760 mmHg, and a flash point of 119.7±25.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
科学的研究の応用
Synthesis of Blue Pyrrole Dyes
This compound is utilized in the preparation of blue pyrrole dyes, which are significant in various industries for coloring purposes due to their stability and vibrancy .
Intermediate for Receptor Tyrosine Kinase Inhibitors
It serves as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, which are crucial in targeted cancer therapies .
Diagnostic Compound for Pyrrole Disorder
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is important in diagnosing pyrrole disorder or pyroluria, a biochemical abnormality leading to excessive pyrrole molecules and improper hemoglobin synthesis .
Antifungal and Antimicrobial Agents
The compound is used in synthesizing substituted carboxamides and carbohydrazide analogues as potential antifungal and antimicrobial agents, highlighting its significance in medical research and pharmaceuticals .
Synthesis of Pyrrolopyrazine Derivatives
It is involved in the synthesis of pyrrolopyrazine derivatives, which have various biological activities and therapeutic potentials .
Aldol Condensation Reactions
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is used in aldol condensation reactions to synthesize pyrrole chalcone derivatives, which have diverse applications in organic chemistry .
Molecular Docking Studies
This compound is also significant in molecular docking studies to predict the orientation of a substrate to its enzyme’s active site, aiding in drug design and discovery .
Indole Derivative Synthesis
Lastly, it plays a role in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals with various biological activities .
Safety and Hazards
将来の方向性
The future directions for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives, and designing and synthesizing new leads to treat various diseases .
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exhibit a wide range of biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPYRXOVPTMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404917 | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
938-75-0 | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



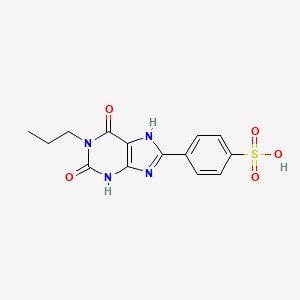

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
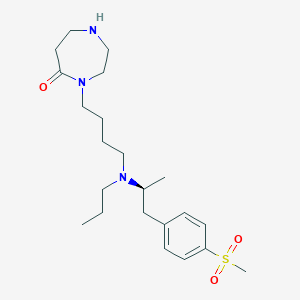
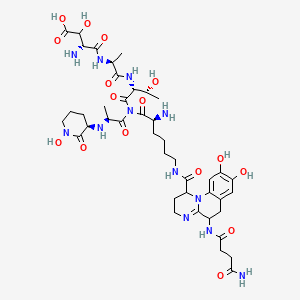
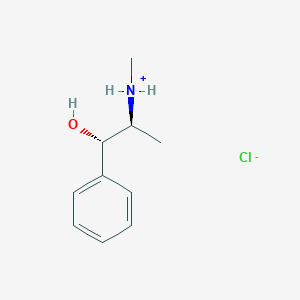
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
